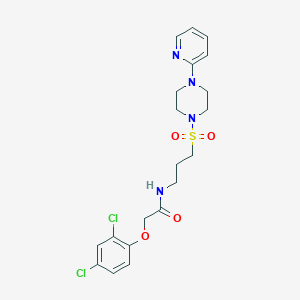

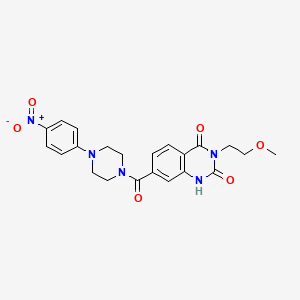

![molecular formula C15H14ClNO B2827199 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol CAS No. 1272436-93-7](/img/structure/B2827199.png)

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol is a biochemical used for proteomics research . It has a molecular weight of 259.73 and a molecular formula of C15H14ClNO .

Synthesis Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The dihedral angle between the planes of the aromatic rings is 2.71 (7)° and an intramolecular O - H⋯N hydrogen bond closes an S (6) ring . In the crystal, extremely weak C - H⋯π interactions link the molecules into a three-dimensional network .Chemical Reactions Analysis

The Schiff base ligand participates in coordination with metal (II) ions, forming a six-coordinated octahedral geometry . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand and M is Mn, Co, Ni, Cu, and Zn .Physical and Chemical Properties Analysis

The Schiff base ligand has a molecular weight of 259.73 and a molecular formula of C15H14ClNO . The yield of the synthesis was 73.91%, and the product was brown in color . The melting point was greater than 350°C .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of Schiff base compounds, including those similar to 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol, has been reported with their crystal structures confirmed using single-crystal X-ray diffraction (XRD). These compounds are analyzed for their molecular structure, optoelectronic properties, and bioactivity through a combination of quantum chemical and molecular docking methods. Such studies provide a foundation for understanding the interactions at the molecular level and the potential for applications in optoelectronics and bioactive materials (Ashfaq et al., 2022).

Optoelectronic Applications

Research into Schiff base oligomers derived from similar compounds has shown promise in optoelectronics. For instance, the conductivity and band gap of oligomers synthesized from related compounds have been studied, indicating potential applications in electronic devices. These oligomers and their metal complexes exhibit significant electrical conductivity, which can be enhanced through doping, suggesting their utility in electronic and optoelectronic applications (Kaya & Koyuncu, 2006).

Bioactivity and Medical Research

The bioactivity of Schiff base compounds and their potential inhibition properties against crucial proteins of SARS-CoV-2 have been investigated. Computational and experimental studies have suggested these compounds exhibit interaction energy values indicating potential as inhibitors against viral proteins, making them candidates for further in vitro and in vivo investigations in antiviral drug research (Ashfaq et al., 2022).

Catalytic Applications

Schiff base compounds have also been explored for their catalytic properties, such as in the acylation of inert alcohols and phenols under base-free conditions. Studies have detailed the reaction mechanisms, showing that these compounds can act as efficient recyclable catalysts for various organic transformations, highlighting their significance in synthetic organic chemistry (Liu et al., 2014).

Environmental Applications

In addition to the aforementioned applications, research has focused on the determination of phenolic compounds, including chlorophenols and dimethylphenols, in environmental samples using advanced analytical techniques. These studies underscore the relevance of such compounds in monitoring and managing environmental pollutants, contributing to the field of environmental chemistry (Castillo et al., 1997).

Mécanisme D'action

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Safety and Hazards

Orientations Futures

The Schiff base ligands containing oxygen and nitrogen as donor atoms have continued to attract the attention of researchers . They are known to coordinate to metal atoms in different ways under different reaction conditions . One of the major areas of research on the Schiff base metal complexes is their biological activity, with the main aim being the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .

Propriétés

IUPAC Name |

4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUIJJGPQGXSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

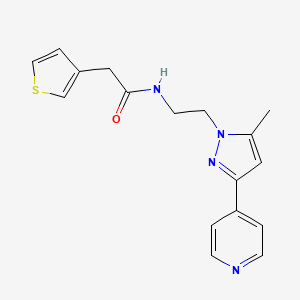

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)

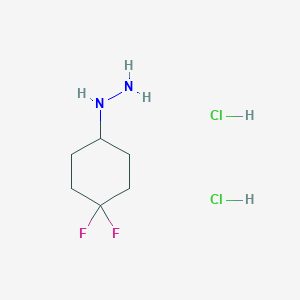

![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)

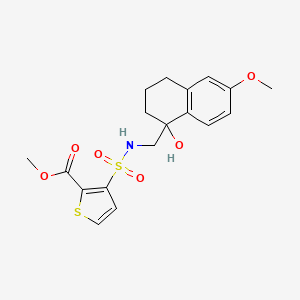

![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)

![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)

![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)

![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)